3-Bromostyrene

Polymer Chemistry Chain Transfer Agent Flame Retardant Materials

3-Bromostyrene (CAS 2039-86-3), also known as m-bromostyrene or 1-bromo-3-vinylbenzene, is a meta-halogenated styrene derivative with the molecular formula C₈H₇Br and a molecular weight of 183.05 g/mol. It is a liquid at room temperature with a density of 1.406 g/mL at 25 °C, a refractive index of n20/D 1.591, and a boiling point of 74–75 °C at 3 mmHg.

Molecular Formula C8H7B
Molecular Weight 183.04 g/mol
CAS No. 2039-86-3
Cat. No. B1266119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromostyrene
CAS2039-86-3
Molecular FormulaC8H7B
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)Br
InChIInChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
InChIKeyKQJQPCJDKBKSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromostyrene (CAS 2039-86-3) Technical Baseline for R&D Procurement


3-Bromostyrene (CAS 2039-86-3), also known as m-bromostyrene or 1-bromo-3-vinylbenzene, is a meta-halogenated styrene derivative with the molecular formula C₈H₇Br and a molecular weight of 183.05 g/mol [1]. It is a liquid at room temperature with a density of 1.406 g/mL at 25 °C, a refractive index of n20/D 1.591, and a boiling point of 74–75 °C at 3 mmHg . Commercially, it is typically supplied at a purity of ≥97% (GC) and stabilized with approximately 0.1% 3,5-di-tert-butylcatechol or 4-tert-butylcatechol (TBC) to prevent premature polymerization . As a bifunctional building block bearing both a polymerizable vinyl group and an aryl bromide handle for cross-coupling, 3-bromostyrene serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, flame-retardant polymers, and functional materials .

Critical Differentiation: Why 3-Bromostyrene Cannot Be Replaced by 4-Bromostyrene or Other Aryl Halides


Substituting 3-bromostyrene with its positional isomer 4-bromostyrene (para-bromostyrene, CAS 2039-82-9) or other styrene derivatives is not a viable procurement strategy due to fundamental differences in electronic structure and regiochemical outcomes. The meta-substitution pattern of 3-bromostyrene dictates distinct reactivity in cross-coupling reactions, polymerization behavior, and material properties that cannot be replicated by its ortho- or para-counterparts [1]. Furthermore, 3-bromostyrene exhibits a unique behavior in radical polymerization systems: when styrene is polymerized in its presence, it functions as a highly efficient chain transfer agent rather than a comonomer, a property that distinguishes it from 4-bromostyrene which readily undergoes copolymerization [2]. These non-interchangeable characteristics underscore the necessity of precise specification and verification when sourcing this compound for research and industrial applications.

Quantitative Evidence for 3-Bromostyrene Differentiation: A Comparator-Based Guide


Differentiation by Monomer Reactivity: 3-Bromostyrene vs. 4-Bromostyrene in Radical Polymerization

In free radical polymerization, 3-bromostyrene and 4-bromostyrene exhibit fundamentally different behaviors that dictate their utility in material synthesis. While 4-bromostyrene readily copolymerizes with styrene at 9 °C via a radical mechanism, 3-bromostyrene does not. Instead, when styrene is polymerized in the presence of 3-bromostyrene at 45 °C or 70 °C, no copolymerization occurs; rather, the 3-bromostyrene acts as a highly efficient chain transfer agent [1]. This contrasts sharply with 4-bromostyrene, which copolymerizes with styrene with defined monomer reactivity ratios (MRR) similar to those of conventional radical initiators [2].

Polymer Chemistry Chain Transfer Agent Flame Retardant Materials

Positional Isomer Purity Specification: GC Purity of 3-Bromostyrene vs. 4-Bromostyrene

Commercial specifications for 3-bromostyrene and its positional isomer 4-bromostyrene differ in minimum purity and stabilizer concentration, which can impact procurement decisions for applications sensitive to isomeric impurities. 3-Bromostyrene is routinely available with a GC purity of ≥97.0% and contains approximately 0.1% stabilizer (TBC or 3,5-di-tert-butylcatechol) . In contrast, 4-bromostyrene is commercially offered at a typical purity of 96% or 95% with 100-500 ppm stabilizer [1].

Chemical Purity Positional Isomer Quality Control

Physical Property Distinctions: Density and Refractive Index Between 3-Bromostyrene and 4-Bromostyrene

The meta-bromine substitution in 3-bromostyrene yields measurably distinct physical properties compared to its para-isomer 4-bromostyrene, which can be exploited for quality verification and in-line process monitoring. 3-Bromostyrene exhibits a density of 1.406 g/mL at 25 °C and a refractive index (n20/D) of 1.591 . The para-isomer 4-bromostyrene displays a density of approximately 1.40 g/mL at 20 °C [1]. While the difference in density is subtle, the refractive index can serve as a reliable in-process check to distinguish the isomers during synthesis or formulation.

Physical Chemistry Material Characterization Refractive Index

Stabilizer Composition and Concentration: 3-Bromostyrene Specification Consistency

3-Bromostyrene is consistently supplied with a defined inhibitor package to prevent autopolymerization during storage and handling. The standard commercial specification includes 0.1% 3,5-di-tert-butylcatechol (also described as 4-tert-butylcatechol, TBC) as inhibitor [1]. This concentration is well-characterized and accounted for in subsequent synthetic steps. In contrast, 4-bromostyrene is offered with variable inhibitor concentrations ranging from 100 ppm to 500 ppm of 4-tert-butylcatechol .

Stabilizer Inhibitor Storage Stability

Optimal Use Cases for 3-Bromostyrene Based on Quantified Differentiation


Synthesis of Meta-Substituted Biaryl Pharmaceuticals via Suzuki-Miyaura Coupling

3-Bromostyrene's meta-bromine substituent enables the construction of meta-substituted biaryl scaffolds that are inaccessible from para-bromostyrene. In ligand-free palladium-catalyzed Suzuki coupling systems using Pd nanoclusters generated in situ from Pd(acac)₂, aryl bromides (including 3-bromostyrene) react with aryl boronic acids under mild conditions with reaction times as short as 5 minutes to afford high yields of biaryls [1]. This regioselectivity is critical for pharmaceutical candidates where meta-substitution patterns influence target binding affinity and metabolic stability. Furthermore, Heck coupling between 3-bromostyrene and aryl halides can be achieved using Pd/C catalysts with extremely low palladium loadings (down to 0.0025 mol%), achieving turnover numbers up to 36,000, which significantly reduces catalyst cost and metal contamination in the final product [2].

Controlled Molecular Weight Polystyrene Synthesis via Chain Transfer

When precise control over polystyrene molecular weight is required without introducing permanent comonomer units, 3-bromostyrene is uniquely suitable. As established in Section 3, 3-bromostyrene functions as an efficient chain transfer agent rather than a comonomer in styrene polymerization at 45-70 °C [1]. This behavior enables researchers to modulate the molecular weight distribution of polystyrene while simultaneously introducing terminal bromine functionality for subsequent end-group modification. This is in stark contrast to 4-bromostyrene, which copolymerizes and thus distributes bromine functionality randomly throughout the polymer backbone. The chain transfer property of 3-bromostyrene makes it an essential tool for synthesizing telechelic polymers or bromine-terminated macromonomers.

Flame-Retardant Copolymer Formulation for Polystyrene Foam Materials

3-Bromostyrene is explicitly employed as a comonomer in the production of flame-retardant polystyrene-based foamed materials, as documented in patent literature. Chinese patent CN201810108131 describes a flame-retardant polystyrene foam composition wherein 3-bromostyrene is copolymerized with vinyl diethyl phosphate, 4-bromo-β,β-difluorostyrene, and tribromoethylene to produce a material with both good mechanical properties and long-lasting flame retardancy [1]. The meta-bromine substitution pattern of 3-bromostyrene contributes specific thermal degradation and char formation characteristics that differ from those of para-brominated styrene analogs. The consistent inhibitor concentration (0.1% TBC) in commercial 3-bromostyrene ensures reproducible polymerization kinetics during industrial-scale production, a factor critical for process validation.

Synthesis of Fluorescent Dyes and Liquid Crystal Intermediates

The combination of a polymerizable vinyl group and a meta-positioned aryl bromide in 3-bromostyrene enables stepwise functionalization strategies for advanced materials. The compound is utilized as a building block in the development of liquid crystals and polymers where its aromatic structure and specific substitution geometry contribute to mesophase stability and optical anisotropy [1]. Additionally, 3-bromostyrene serves as a precursor for synthesizing fluorescent dyes via sequential Heck or Suzuki coupling (at the bromine site) followed by vinyl polymerization or further functionalization. The physical property distinctions (refractive index 1.591, density 1.406 g/mL) allow for quality verification of the starting material, which is essential for reproducible optical and electro-optical measurements in these applications.

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